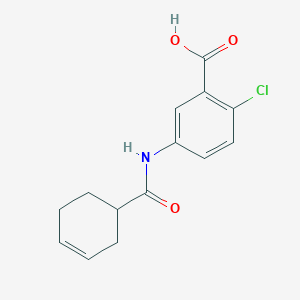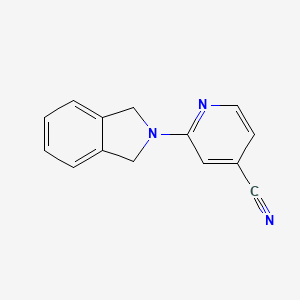![molecular formula C15H25NO2 B7559937 2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
2-[1-Adamantylmethyl(methyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Adamantylmethyl(methyl)amino]propanoic acid, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
2-[1-Adamantylmethyl(methyl)amino]propanoic acid works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate can be toxic to neurons when present in excessive amounts, leading to cell death and neurodegeneration. This compound blocks the excessive activity of glutamate by binding to the NMDA receptor, which is responsible for the influx of calcium ions into the neuron. By blocking the excessive influx of calcium ions, this compound prevents the toxic effects of glutamate and protects the neuron from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, this compound does not completely block the receptor, but rather modulates its activity. This allows for more precise control of the experimental conditions. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Orientations Futures
There are several future directions for research on 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. One area of interest is the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of this compound's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the development of more potent and selective NMDA receptor antagonists that may have greater therapeutic potential than this compound.
Méthodes De Synthèse
2-[1-Adamantylmethyl(methyl)amino]propanoic acid can be synthesized by reacting 1-Adamantanecarboxaldehyde with methylamine and ethyl bromoacetate. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound. This method of synthesis has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, this compound has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
2-[1-adamantylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-10(14(17)18)16(2)9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVUBGCWFOTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)